(S)-Benzyl 2,6-dioxohexahydropyrimidine-4-carboxylate
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Overview
Description
(S)-Benzyl 2,6-dioxohexahydropyrimidine-4-carboxylate is a chiral compound that belongs to the class of dihydroorotate derivatives This compound is characterized by its unique structure, which includes a benzyl group attached to a hexahydropyrimidine ring with two oxo groups and a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl 2,6-dioxohexahydropyrimidine-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl alcohol and dihydroorotic acid.
Formation of Benzyl Ester: Benzyl alcohol is reacted with dihydroorotic acid in the presence of a suitable catalyst, such as sulfuric acid, to form the benzyl ester.
Cyclization: The benzyl ester undergoes cyclization under controlled conditions, typically involving heating and the use of a base like sodium hydroxide, to form the hexahydropyrimidine ring.
Oxidation: The final step involves the oxidation of the intermediate compound to introduce the oxo groups, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with considerations for cost-effectiveness and environmental impact. Catalysts and solvents are carefully selected to facilitate the reactions and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(S)-Benzyl 2,6-dioxohexahydropyrimidine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo groups to hydroxyl groups, altering the compound’s properties.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce alcohol derivatives. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile employed.
Scientific Research Applications
(S)-Benzyl 2,6-dioxohexahydropyrimidine-4-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or a ligand for receptor binding studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which (S)-Benzyl 2,6-dioxohexahydropyrimidine-4-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(S)-Methyl 2,6-dioxohexahydropyrimidine-4-carboxylate: Similar in structure but with a methyl group instead of a benzyl group.
(S)-Dihydroorotate: A simpler compound with a similar hexahydropyrimidine ring but lacking the benzyl ester group.
Uniqueness
(S)-Benzyl 2,6-dioxohexahydropyrimidine-4-carboxylate is unique due to the presence of the benzyl group, which can significantly influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can impart unique properties that are valuable in various applications.
Properties
IUPAC Name |
benzyl (4S)-2,6-dioxo-1,3-diazinane-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c15-10-6-9(13-12(17)14-10)11(16)18-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,13,14,15,17)/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGIAHPVSBKYAG-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)NC1=O)C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(=O)NC1=O)C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80542514 |
Source
|
Record name | Benzyl (4S)-2,6-dioxohexahydropyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80542514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103300-84-1 |
Source
|
Record name | Benzyl (4S)-2,6-dioxohexahydropyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80542514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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